azadirachtin I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H42O12 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1 |
InChI Key |
DTVGLMFEPSBEIA-GSWRAVRCSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Elucidation
Chromatographic Advances in Azadirachtin (B1665905) I Purification and Fractionation
Chromatography-based techniques are the preferred methods for the detection, quantification, and purification of azadirachtin I from plant extracts ipp.ptnih.gov. The isolation process typically begins with the extraction of this compound from neem plant parts, with alcohol-based solvents like methanol (B129727) and ethanol (B145695) being favored for their higher extraction yields ipp.ptnih.govresearchgate.netcolpos.mx. Hexane (B92381) is also employed, often to remove non-polar compounds and oil from the initial extracts ipp.ptcolpos.mx.
Following initial extraction, clean-up of the crude extract is generally required to enhance the purity of this compound ipp.ptnih.gov. Preparative high-performance liquid chromatography (HPLC) is a commonly applied technique for the purification of plant extracts containing this compound ipp.pt. Silica (B1680970) gel column chromatography has also been investigated for purifying azadirachtin from mixtures of neem limonoids. Studies have shown that silica gel chromatography can increase azadirachtin purity significantly, particularly when starting with materials of lower initial purity (e.g., 7-18%), achieving up to a 4-fold increase in purity with approximately 50% recovery ukwms.ac.idresearchgate.netukwms.ac.id. However, the separation efficiency can decrease with higher initial azadirachtin purity ukwms.ac.idukwms.ac.id.
Other chromatographic approaches include flash column chromatography and open reverse phase column chromatography core.ac.uk. A simplified isolation procedure involves defatting neem seed kernels with hexane prior to ethanol extraction, followed by partitioning between hexane and water to remove fats, sugars, and proteins. The resulting ethyl acetate (B1210297) residue is then subjected to flash chromatography to yield this compound with moderate purity (70-80%) core.ac.uk. Large-scale isolation methods utilizing acetone (B3395972) extraction, partitioning steps, and Florisil column chromatography followed by reverse phase open column chromatography have also been developed to achieve higher purities (>90%) core.ac.uk. Reverse phase medium-pressure liquid chromatography (MPLC) using methanol-water systems has been used to purify azadirachtins A, B, and H from methanolic concentrates researchgate.net.
HPLC with UV detection is a conventional method for analyzing neem extracts and formulations, primarily used for quantitative analysis of major components like azadirachtin A, salannin, and nimbin (B191973) shopshimadzu.com. A rapid, sensitive, and selective HPLC-UV method has been developed for quantifying this compound and 3-tigloylazadirachtol in neem kernels and oil researchgate.net.
Spectroscopic Techniques for Definitive this compound Structural Analysis
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, confirming its complex architecture and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy has played a crucial role in determining and confirming the chemical structure of this compound ipp.ptresearchgate.net. Extensive 1D and 2D NMR spectroscopic analyses, including ¹H and ¹³C NMR, ¹H-¹H COSY, and ¹H-¹³C HSQC and HMBC experiments, are fundamental in assigning the complete set of ¹H and ¹³C chemical shifts and establishing connectivity within the molecule researchgate.netthieme-connect.comuni-hohenheim.de.
Early structural assignments of this compound were based on extensive NMR spectroscopy researchgate.nettaylorfrancis.com. Detailed ¹H and ¹³C NMR analyses were instrumental in the assignment and reassignment of the structures of azadirachtin and related compounds researchgate.netuni-hohenheim.de. For instance, NMR data was used to characterize the 11 β-H epimer of this compound, revealing the orientation of the H11 proton researchgate.net. NMR studies are vital for understanding the structural features, including the rigid conformation influenced by intramolecular hydrogen bonds and the arrangement of functional groups ipp.pt.
Mass Spectrometry (MS) in this compound Research
Mass spectrometry, often coupled with chromatography, is a powerful tool for the identification and analysis of this compound and its analogues colpos.mxresearchgate.nettaylorfrancis.comjddtonline.info. Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS), offers superior identification capabilities compared to UV detection alone shopshimadzu.comresearchgate.net.
LC-ESI-MS provides a rapid method for detecting and identifying neem compounds in extracts. By analyzing the mass spectra of eluted peaks, major and some minor components can be identified without the need for standards shopshimadzu.com. Collision-induced dissociation (CID) techniques in MS are used to generate fragments, providing structural information and helping to distinguish compounds with identical molecular weights shopshimadzu.com. Azadirachtins exhibit a characteristic mass spectral pattern, which is successfully used in the identification of isomeric azadirachtins shopshimadzu.com. For azadirachtin A, characteristic mass peaks include m/z 703 ([M+H-H₂O]⁺), 743 ([M+Na]⁺), and 685 ([M+H-2H₂O]⁺) shopshimadzu.com.
Tandem mass spectrometry (MS/MS) techniques, such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and ultrahigh performance liquid chromatography-mass spectrometry/selected reaction monitoring (UHPLC-MS/SRM), provide high sensitivity and selectivity for the simultaneous determination and quantification of this compound and related azadirachtoids in complex matrices researchgate.net. These methods monitor specific multiple reaction transitions of precursor ions, often sodium adducts for this compound researchgate.net.
X-ray Crystallography for Complex Natural Product Structure Determination
X-ray crystallography is a definitive technique for the unambiguous determination of the three-dimensional structure and absolute configuration of crystalline compounds. This method was crucial in confirming and validating the proposed chemical structure for this compound ipp.ptresearchgate.net.
The structure of detigloyldihydroazadirachtin, a derivative of azadirachtin, was determined using single-crystal X-ray diffraction, which for the first time allowed for the unambiguous structure assignment of the azadirachtin skeleton rsc.orgrsc.org. X-ray studies have also been used to confirm observations made by NMR, such as the β-orientation of the H11 proton in the 11 β-H epimer of this compound researchgate.net. While challenging due to the difficulty in obtaining suitable crystals of this compound itself, crystallography of derivatives has been vital in solidifying the structural understanding of this complex molecule rsc.orgrsc.org.
Chemoinformatic Approaches to this compound and Analogues
Chemoinformatics utilizes computational tools and techniques to manage, analyze, and interpret chemical data. In the context of this compound and its analogues, chemoinformatics can be applied to various aspects, although specific detailed studies focusing solely on this compound were not extensively highlighted in the search results.
Chemoinformatics approaches can be used to characterize natural product datasets in terms of diversity, complexity, and physicochemical properties researchgate.net. This is relevant for understanding the range of azadirachtin analogues and their potential characteristics. Studies have employed chemoinformatic tools for in silico analysis of azadirachtin and its analogues, for instance, in molecular docking studies to predict interactions with biological targets and evaluate drug-likeness based on rules like Lipinski's rule of five researchgate.netresearchgate.net. These computational methods can help explore the potential bioactivity and pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) of this compound and its derivatives researchgate.net.
Chemoinformatics also plays a role in structural elucidation, particularly with the increasing complexity of natural products. Software tools can assist in proposing structures based on spectroscopic data like NMR, although challenges exist for highly complex molecules like this compound uni-jena.de. The reinvestigation of azadirachtin structure generation using computational tools considering NMR data highlights the application of chemoinformatics in validating and refining structural assignments uni-jena.de.
Biosynthetic Pathways and Genetic Engineering of Azadirachtin I
Elucidation of Precursor Molecules and Early Biosynthetic Steps
The biosynthesis of azadirachtin (B1665905) I, like other triterpenoids, originates from the isoprenoid pathway. nih.govimperial.ac.uk This pathway produces the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are synthesized through two main routes in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.govresearchgate.netfrontiersin.org
Isoprenoid Pathway Intermediates and Enzymes (e.g., Farnesyl Diphosphate)
IPP and DMAPP are condensed by prenyltransferases to form larger isoprenoid intermediates. Farnesyl diphosphate (FPP), a 15-carbon molecule, is a crucial intermediate in the biosynthesis of triterpenoids. nih.govnih.govresearchgate.net Two units of FPP are then joined head-to-head to form the 30-carbon molecule squalene (B77637), catalyzed by squalene synthase (SQS). nih.govresearchgate.net Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQLE). nih.govresearchgate.net
Role of Triterpenoid (B12794562) Cyclases (e.g., Oxidosqualene Cyclase) in Core Structure Formation
The cyclization of 2,3-oxidosqualene is a pivotal step in triterpenoid biosynthesis, leading to the formation of various triterpene scaffolds. nih.govfrontiersin.orgresearchgate.nettandfonline.com This reaction is catalyzed by oxidosqualene cyclases (OSCs). nih.govfrontiersin.orgresearchgate.netpnas.org In the context of azadirachtin I biosynthesis, tirucall-7,24-dien-3β-ol, a C30 triterpene, is considered a potential precursor. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This suggests that a specific OSC in A. indica is responsible for cyclizing 2,3-oxidosqualene to form this intermediate. nih.govpnas.org Studies have identified and characterized OSCs, such as AiOSC1, from A. indica that are involved in the synthesis of tirucalla-7,24-dien-3β-ol. nih.govfrontiersin.orgpnas.org
Enzymology of this compound Biosynthesis
Following the formation of the core triterpene scaffold, a series of enzymatic modifications, including oxidations, rearrangements, and acylations, are required to produce the complex structure of this compound. nih.govwikipedia.org
Identification and Characterization of Key Oxidative Enzymes (e.g., Cytochrome P450 Monooxygenases)
Cytochrome P450 monooxygenases (CYPs) play a crucial role in the oxidative modifications of triterpenoids. nih.govnih.govpnas.org Numerous CYP genes have been identified in A. indica and are considered candidates for catalyzing hydroxylation and other oxidation reactions in the this compound pathway. nih.govnih.govpnas.orgresearchgate.net Studies have identified specific CYPs, such as AiCYP71BQ5, AiCYP72A721, and AiCYP88A108, that show high co-expression with OSCs and are potentially involved in oxidizing the triterpene scaffold. nih.govpnas.org Functional characterization of some CYPs, like AiCYP71CD2, has demonstrated their involvement in the biosynthesis of intermediates in the azadirachtin pathway. acs.org
Role of Acyltransferases and Other Modifying Enzymes
Acyltransferases (ACTs) are another class of enzymes believed to be involved in the later stages of this compound biosynthesis, specifically in the addition of acyl groups to the molecule. nih.govnih.govresearchgate.net The complex structure of this compound includes several ester linkages, suggesting the involvement of multiple acyltransferases. theeurekamoments.com While specific acyltransferases directly involved in this compound esterification are still being investigated, studies have identified candidate ACT genes in A. indica through transcriptomic analysis. nih.govresearchgate.netresearchgate.net Other modifying enzymes, such as alcohol dehydrogenases (ADHs) and esterases (ESTs), have also been identified as potentially participating in the pathway. nih.govresearchgate.netresearchgate.net For example, an acetyltransferase involved in the biosynthesis of limonoids, Epi-neemfruitin B 7-O-acetyltransferse L7AT, has been characterized in Melia azedarach, a related species, highlighting the potential roles of such enzymes in Meliaceae triterpenoid biosynthesis. uniprot.org
Gene Cluster Identification and Functional Genomics Approaches
Identifying the genes involved in this compound biosynthesis is essential for understanding the pathway and for potential metabolic engineering efforts. Due to the complexity of the pathway and the large genome of A. indica, researchers have employed functional genomics approaches, including transcriptomics and comparative genomics, to identify candidate genes. nih.govfrontiersin.orgnih.govnih.gov Transcriptomic studies of different A. indica tissues, particularly those with high this compound content like seeds and fruits, have helped identify genes that are highly expressed in these tissues and are likely involved in the biosynthetic pathway. nih.govnih.gov
Recent advances in genome sequencing and assembly of A. indica have provided valuable resources for gene discovery. nih.govnih.gov Analysis of the A. indica genome has revealed clusters of genes potentially involved in terpenoid biosynthesis, including terpene synthases (TPS) and CYP genes, located on specific chromosomes. nih.govresearchgate.net These gene clusters may represent operons or coordinately regulated genes involved in the pathway. nih.gov
Functional characterization of candidate genes through heterologous expression in model systems like yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana has been instrumental in confirming their enzymatic activity and role in specific steps of the pathway. pnas.orgacs.org These studies have allowed researchers to dissect the pathway step by step and to identify the enzymes responsible for converting specific intermediates. pnas.orgacs.org Despite these advances, the complete biosynthetic pathway of this compound remains to be fully elucidated, and further research using integrated omics approaches is needed to identify the remaining genes and enzymes involved. nih.govfrontiersin.orgresearchgate.net
Metabolic Engineering Strategies for Enhanced this compound Production in Host Systems
Given the challenges associated with extracting this compound from A. indica and the complexity of its chemical synthesis, metabolic engineering in host systems offers a promising alternative for sustainable production. hep.com.cnpnas.orgmdpi.com Strategies involve reconstituting parts or the entire biosynthetic pathway in suitable chassis organisms, such as yeast or plant cell cultures. mdpi.comgoogle.comopenagrar.deoup.com
One approach involves the heterologous expression of key biosynthetic genes in engineered hosts. For instance, expressing oxidosqualene cyclase (OSC) genes, such as AiOSC1 and MaOSC1 from A. indica and M. azedarach, in Saccharomyces cerevisiae optimized for the mevalonate pathway has led to the production of the azadirachtin precursor, tirucalla-7,24-dien-3β-ol. mdpi.compnas.org Co-expressing OSCs with other enzymes like CYP450s is crucial for advancing the pathway towards more complex intermediates. mdpi.compnas.org
Metabolic engineering efforts also focus on optimizing precursor supply and enhancing the activity of bottleneck enzymes within the heterologous pathway. Strategies include enhancing pyruvate (B1213749) branched pathways and β-oxidation pathways in lipolytic yeast to increase the formation of acetyl-coenzyme A, an important precursor for terpenoid production. mdpi.com
Plant cell cultures of A. indica have also been explored for azadirachtin production. google.comopenagrar.de Various factors, including the addition of plant hormones and elicitors, have been investigated to enhance azadirachtin yield in these cultures. google.comareeo.ac.ir For example, studies have shown that the addition of elicitors like methyl jasmonate and salicylic (B10762653) acid can significantly increase azadirachtin content in A. indica cell cultures. areeo.ac.ir Abiotic stresses, such as salinity stress induced by NaCl, have also been demonstrated to enhance azadirachtin production in neem callus cultures. worldneemorganisation.orgnih.govresearchgate.net
Optimization of culture conditions, such as oxygen transfer rates in hairy root cultures, has also been shown to increase azadirachtin productivity. nih.gov Increasing the oxygen fraction in the inlet air or optimizing air-flow rates can lead to a significant increase in azadirachtin yield. nih.gov
While significant progress has been made in identifying genes and exploring host systems, the complete reconstitution of the complex this compound biosynthetic pathway in a heterologous host remains a considerable challenge due to the large number of enzymatic steps and the complexity of the required modifications. hep.com.cn
Mechanisms of Biological Action Non Human Organisms
Plant Growth Regulatory Effects (Non-Pest Related)
Azadirachtin (B1665905) I, a prominent constituent of neem (Azadirachta indica) extracts, demonstrates significant plant growth regulatory effects through allelopathy. Allelopathy involves the production of secondary metabolites by one plant that influence the growth and development of another. In the case of azadirachtin I and related limonoids found in neem, these effects are generally inhibitory, impacting seed germination and seedling development in a variety of plant species.
Research has shown that aqueous extracts from neem leaves, which contain a mixture of allelochemicals including this compound, can suppress the germination and subsequent growth of several agricultural crops and weeds. The inhibitory action is typically dose-dependent, with higher concentrations of the extract leading to more pronounced suppression. The primary targets of this inhibitory action are seed germination and root elongation. Studies indicate that root growth is often more sensitive to the allelopathic effects than shoot growth. For instance, aqueous leaf extracts have been observed to significantly inhibit the root length of Vigna radiata (mung bean) more than the shoot length.
The following table summarizes the observed allelopathic effects of Azadirachta indica extracts on various plant species.
| Plant Species | Extract Concentration | Observed Effect | Reference |
| Vigna radiata (Mung Bean) | Increasing Concentrations | Gradual decrease in germination percentage and seedling growth. Root length was more significantly inhibited than shoot length. | ias.ac.in |
| Oryza sativa (Rice) | 6.0% Leaf Extract | 63.93% germination rate, showing some inhibition compared to control. | nih.gov |
| Sorghum bicolor (Sorghum) | 6.0% Leaf Extract | 59.21% germination rate, showing inhibition. | nih.gov |
| Zea mays (Maize) | 6.0% Leaf Extract | 58.86% germination rate, showing inhibition. | nih.gov |
| Vigna mungo (Black Gram) | 6.0% Leaf Extract | 30.71% germination rate, showing significant inhibition. | nih.gov |
| Various Crops & Weeds | Not Specified | Inhibition of germination and growth. | acs.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The complex molecular architecture of this compound is central to its potent biological activities. Structure-Activity Relationship (SAR) studies have been crucial in identifying the specific parts of the molecule responsible for its antifeedant and insect growth regulatory (IGR) effects. By systematically modifying various functional groups, researchers have been able to map the structural requirements for its potent bioactivity.
Seminal research on SAR of this compound has utilized insect models such as the tobacco budworm (Heliothis virescens) and the African cotton leafworm (Spodoptera littoralis) to assess the effects of chemical modifications. These studies reveal that even minor alterations to the molecule can lead to significant changes in its biological potency.
One of the key findings is that the growth-inhibitory and lethal activities are often more sensitive to structural changes than the antifeedant effects. This suggests that different parts of the molecule may be responsible for these distinct biological actions.
Hydrogenation of the double bond at the C-22,23 position to create 22,23-dihydrothis compound resulted in a significant reduction of its growth-inhibitory activity against H. virescens. This indicates the importance of the double bond within the dihydrofuran ring system for its IGR effects. However, this modification had a less pronounced impact on its antifeedant properties.
Modifications of the hydroxyl groups have also provided critical insights. The esterification or etherification of the hydroxyl groups, particularly those at C-11 and C-20, can diminish bioactivity. This suggests that these free hydroxyl groups are essential for the molecule to exert its maximum effect, possibly through hydrogen bonding with target receptors in the insect. wikipedia.org
Furthermore, alterations to the ester side chains, such as the tiglate group at C-1, have been explored. While some changes are tolerated, significant modifications often lead to a loss of activity, highlighting the specific steric and electronic requirements of the molecule's interaction with its biological targets.
The following table summarizes the impact of specific structural modifications on the bioactivity of this compound against insect models.
| Modification | Derivative | Target Insect | Change in Bioactivity |
| Hydrogenation of C-22,23 double bond | 22,23-Dihydrothis compound | Heliothis virescens | Significant loss of growth-inhibitory activity; less effect on antifeedant activity. |
| Acetylation of C-11 hydroxyl group | 11-O-Acetylthis compound | Heliothis virescens | Reduced growth-inhibitory activity. |
| Removal of acetyl group at C-1 | Deacetylthis compound | Heliothis virescens | Reduced growth-inhibitory activity. |
The diverse biological effects of this compound are attributed to its complex and highly oxygenated structure. nih.gov The molecule boasts a plethora of functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, and multiple ester and hydroxyl groups, all arranged in a specific stereochemical configuration. nih.govresearchgate.net
SAR studies have helped to functionally dissect this complex molecule. The dihydrofuran ring portion, connected to the decalin system, is considered crucial for the antifeedant activity. nih.gov The presence of the C-22,23 double bond within this part of the molecule is particularly important for IGR effects.
Total Synthesis and Semi Synthetic Approaches to Azadirachtin I and Analogues
Historical Overview of Azadirachtin (B1665905) I Total Synthesis Efforts and Their Complexity
First isolated in 1968, the daunting molecular architecture of azadirachtin I posed a formidable challenge to chemists. epfl.chresearchgate.net The structure of this complex natural product wasn't fully elucidated and confirmed until the mid-1980s. Its key features include:
A highly oxidized and rearranged triterpenoid (B12794562) core.
16 contiguous stereogenic centers, seven of which are sterically hindered tetrasubstituted carbons. theeurekamoments.comwikipedia.org
A dense array of oxygen-containing functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, and various esters. wikipedia.orgacs.org
| Structural Feature | Complexity Factor | Reference |
| Stereogenic Centers | 16 contiguous, including 7 quaternary centers | theeurekamoments.comwikipedia.org |
| Functional Groups | Enol ether, acetal, hemiacetal, epoxide, esters | wikipedia.orgacs.org |
| Synthesis Duration | Over 22 years for the first successful synthesis | theeurekamoments.comboyer-research.com |
| Number of Steps (Ley) | 71 total steps (48 longest linear sequence) | epfl.chillinois.edu |
| Overall Yield (Ley) | 0.00015% | illinois.edunih.gov |
Key Synthetic Strategies and Methodologies
The successful synthesis of a molecule as complex as this compound required the development and application of sophisticated and innovative synthetic strategies. The approaches taken provide a masterclass in modern organic chemistry.
Convergent and Linear Synthesis Pathways for Complex Triterpenoids
The Ley group's successful strategy was a highly convergent one. boyer-research.comnih.gov In a convergent synthesis, complex fragments of the target molecule are prepared separately and then joined together at a late stage. This approach is generally more efficient for complex targets than a linear synthesis, where the molecule is built step-by-step from a single starting material. A key advantage is that a high-yielding coupling of two advanced fragments can rapidly build molecular complexity.
In the case of this compound, the molecule was retrosynthetically disconnected into two main fragments: a highly functionalized "decalin" component (the left-wing) and a "pyran" component (the right-wing). researchgate.netorganic-chemistry.org This strategy allowed the team to tackle the challenges of each fragment independently before their crucial union. The synthesis was also described as a "relay approach," where an intermediate, the heavily functionalized decalin, was initially made by total synthesis on a small scale. theeurekamoments.comwikipedia.org To obtain the larger quantities needed to complete the synthesis, this intermediate was also derived from the natural product itself. theeurekamoments.comwikipedia.org
Stereocontrol and Enantioselective Synthesis of this compound Fragments
Controlling the precise three-dimensional arrangement of atoms at the 16 stereocenters was one of the greatest hurdles. The synthesis of the fragments required exquisite stereocontrol. For the decalin fragment, Ley's team employed powerful reactions to establish multiple stereocenters with high selectivity. An intramolecular Diels-Alder reaction was used to generate four stereocenters initially. organic-chemistry.org This was followed by an intramolecular aldol reaction that created three more stereocenters with good control. organic-chemistry.org
Other research efforts have focused on the enantioselective synthesis of key fragments. For instance, a highly enantio- and diastereoselective synthesis of the left-wing fragment of an azadirachtin analogue, 11-epi-azadirachtin I, was developed. nih.govacs.org This route started from the readily available chiral material, (-)-carvone, and utilized palladium- and gold-catalyzed cascade reactions to establish the required stereocenters over 21 steps. nih.govacs.orgresearchgate.net
Advances in this compound Core Structure Construction
A critical challenge in the total synthesis was the construction of the congested C8-C14 bond that links the two major fragments and forms the core of the molecule. The Ley synthesis ingeniously addressed this through a sequence involving an O-alkylation to connect the decalin and pyran fragments, followed by a stereoselective Claisen rearrangement to form the pivotal C8-C14 bond. boyer-research.comresearchgate.netnih.gov
This rearrangement produced an allene intermediate, which was then used in another key carbon-carbon bond-forming reaction: a 5-exo-radical cyclization. researchgate.netnih.gov This step successfully constructed the [3.2.1] bicyclic ether system, another complex feature of the natural product's core. nih.gov The final, and reportedly most challenging, step in assembling the core was a facially selective epoxidation of a sterically hindered tetrasubstituted alkene late in the synthesis. researchgate.net This difficult transformation was achieved using magnesium monoperoxypthalate under prolonged heating. researchgate.net
| Key Reaction | Purpose in Core Construction | Reference |
| O-alkylation | Uniting the decalin and pyran fragments | nih.gov |
| Claisen Rearrangement | Stereoselective formation of the C8-C14 bond | researchgate.netnih.gov |
| 5-exo-Radical Cyclization | Construction of the [3.2.1] bicyclic ether system | researchgate.netnih.gov |
| Late-stage Epoxidation | Formation of the sterically hindered oxirane ring | researchgate.net |
Semi-synthesis of this compound Derivatives from Readily Available Precursors
Given the extreme difficulty and low yield of the total synthesis, semi-synthesis represents a more practical approach for producing derivatives of this compound. This involves using the natural product, which can be extracted in reasonable quantities from neem seeds, as a starting material and chemically modifying it. For instance, derivatives of related limonoids like gedunin have been prepared via semi-synthesis to explore structure-activity relationships. nih.gov While detailed reports on the semi-synthesis of a wide range of this compound derivatives are less common in the primary literature compared to its total synthesis, this approach is crucial for creating analogues to probe its mechanism of action and potentially develop new biopesticides.
Development of Simplified this compound Analogues with Targeted Bioactivity
The structural complexity of this compound is a major barrier to its widespread use and commercial development. nih.gov Consequently, there is significant interest in designing and synthesizing simplified analogues that retain the desired biological activity but are easier to produce. The goal is to identify the key structural features—the pharmacophore—responsible for its insecticidal effects. By understanding which parts of the molecule are essential, chemists can design simpler, more accessible compounds. This research often involves synthesizing fragments of the molecule or creating mimics that preserve the spatial arrangement of key functional groups. While the total synthesis itself was a monumental academic achievement, a key motivation for such work is to pave the way for the development of these simplified, yet potent, analogues for practical applications in agriculture. acs.orgnih.gov
Degradation Pathways and Environmental Fate of Azadirachtin I
Photodegradation Mechanisms and Kinetics
Photodegradation, or decomposition by light, is a primary pathway for the breakdown of Azadirachtin (B1665905) I in the environment. The molecule is particularly sensitive to ultraviolet (UV) radiation from sunlight, which significantly limits its persistence on treated surfaces. chemijournal.comwikipedia.org
The stability of Azadirachtin I is markedly influenced by light, temperature, and pH. Exposure to UV light causes rapid degradation. chemijournal.com As a thin film on a glass surface, the half-life of this compound under UV light (254 nm) has been recorded as a mere 48 minutes. nih.gov Under natural sunlight, its persistence is slightly longer, with a reported half-life of 3.98 days under similar conditions. researchgate.net On plant foliage, where it is typically applied, the half-life can be even shorter due to direct exposure; studies on olive trees have found a half-life of approximately 0.8 days. chemijournal.com
Several environmental factors can accelerate or mitigate this degradation:
pH: this compound is most stable in mildly acidic solutions (pH 4 to 6). researchgate.net It becomes increasingly unstable under alkaline conditions. For instance, the half-life in natural waters was found to be 256 hours at pH 6.2 but decreased dramatically to 10.2 hours at pH 8.0. researchgate.net
Temperature: Higher temperatures increase the rate of degradation, independent of pH. researchgate.net The half-life in methanol (B129727) was 6.96 days at 50°C, which shortened to 11.7 hours at 90°C. researchgate.net
Formulation and Stabilizers: The presence of other substances can affect stability. Some commercial surfactants used in pesticide formulations can enhance the rate of photodegradation, while others may decrease it. nih.gov Specific UV-absorbing stabilizers, such as 8-Hydroxyquinoline and tert-butylhydroquinone, have been shown to significantly extend the half-life of this compound, increasing it to over 35 days under sunlight. researchgate.netchemijournal.com
Half-life of this compound Under Various Conditions
| Condition | Matrix | Half-life (DT50) | Reference |
|---|---|---|---|
| UV Light (254 nm) | Thin film on glass | 48 minutes | nih.gov |
| Sunlight | Thin film on glass | 3.98 days | researchgate.net |
| Sunlight | Olive tree foliage | 0.8 days | chemijournal.com |
| Sunlight | With 8-Hydroxyquinoline stabilizer | 44.42 days | researchgate.net |
| Natural Water (pH 6.2) | Aquatic | 256 hours | researchgate.net |
| Natural Water (pH 8.0) | Aquatic | 10.2 hours | researchgate.net |
The primary mechanism of photodegradation of this compound upon exposure to UV light (specifically at 254 nm) involves a specific molecular rearrangement. Research has identified a single major photoproduct resulting from the photoisomerization of the (E)-2-methylbut-2-enoate ester group (the tigloyl moiety) into its corresponding (Z)-2-methylbut-2-enoate ester. nih.gov This structural change occurs without altering the core framework of the molecule. Other known environmental transformation products include 3-Deacetyl-azadirachtinA and 3-Deacetyl-azadirachtinin, although these are also associated with hydrolytic degradation pathways. nih.gov
Microbial Degradation in Soil and Aquatic Systems
Microbial activity is a significant factor in the breakdown of this compound, particularly in soil environments. The presence of soil microorganisms substantially accelerates its degradation compared to sterile conditions. chemijournal.com
While it is well-established that microbial action is crucial for the degradation of this compound, the specific microbial communities responsible for this process are not yet extensively characterized in scientific literature. Studies have demonstrated this principle by comparing its persistence in natural (non-autoclaved) soil versus sterilized (autoclaved) soil. In one such study, the half-life of this compound at 25°C was 19.8 days in non-autoclaved soil, whereas it increased to 31.5 days in autoclaved soil, indicating a clear contribution from microbial activity. chemijournal.comnih.gov
Research has more frequently focused on the effect of azadirachtin on microbial populations. It has been shown to have a suppressive effect on certain groups, such as fungi and nitrifying bacteria, while the populations of bacteria and actinomycetes may recover and even increase after an initial suppression. researchgate.net However, the specific species that utilize this compound as a substrate for their metabolic processes have not been fully identified.
The enzymatic pathways involved in the microbial breakdown of this compound are not yet fully elucidated. Given that the molecule contains four ester groups, enzymatic hydrolysis is considered a likely and significant degradation pathway in biological systems. researchgate.net This process would involve hydrolase enzymes cleaving the ester bonds, leading to the formation of less complex and more polar metabolites. The formation of compounds like 3-Deacetyl-azadirachtinA suggests that de-esterification is a key step. nih.gov However, the specific enzymes (e.g., esterases, oxidases) and the complete sequence of metabolic reactions have not been detailed in the available research.
Persistence and Mobility in Environmental Compartments (Soil, Water, Plant Tissues)
The persistence of this compound is relatively short across different environmental compartments, which is a key feature of its profile as a biodegradable pesticide. Its mobility, however, varies depending on the medium.
Soil: In soil, the persistence of this compound is highly dependent on temperature and microbial activity. Half-lives in soil have been reported to range from a few hours to over a month. nih.gov For example, at 25°C, the half-life was found to be approximately 19.8-25.8 days in microbially active soil. researchgate.netchemijournal.com Due to its oily composition, it is not considered highly mobile in soil. nih.gov
Water: this compound degrades rapidly in water, especially under alkaline and sunlit conditions. wikipedia.org Its half-life in aquatic systems can range from hours to days. In one study, the half-life in stream water was about 35 hours. researchgate.net In a forest pond, the dissipation time (DT50) for the parent compound was 25 days in bottom sediments. researchgate.net
Plant Tissues: On foliar surfaces, persistence is very short, primarily due to photodegradation, with a half-life often cited as less than one day. researchgate.net However, this compound exhibits systemic properties. When applied to the soil, it can be taken up by the plant's root system and translocated through the xylem into various plant tissues, including the leaves, where it is stored in an unchanged form. nih.gov This systemic uptake provides longer-lasting effects compared to foliar applications and protects the compound from rapid photodegradation on the leaf surface.
Persistence of this compound in Environmental Compartments
| Compartment | Condition | Half-life (DT50) | Reference |
|---|---|---|---|
| Soil | Non-autoclaved, 25°C | 19.8 days | chemijournal.com |
| Soil | Autoclaved, 25°C | 31.5 days | chemijournal.com |
| Soil | Non-autoclaved, 15°C | 43.9 days | nih.gov |
| Water | Stream water | ~35 hours | researchgate.net |
| Water | Pond sediment | 25 days | researchgate.net |
| Plant Tissue | Leaf surface (simulated) | 0.56 days (13.4 hours) | researchgate.net |
Hydrolysis and Other Abiotic Degradation Pathways
This compound is susceptible to degradation through various abiotic pathways, primarily hydrolysis and photolysis. theeurekamoments.com These processes are significantly influenced by environmental factors such as pH, temperature, and exposure to light, leading to the transformation of the parent molecule into several degradation products. chemijournal.comnih.gov The inherent instability of azadirachtin is partly attributed to the presence of reactive functional groups, including an enol ether, acetal, hemiacetal, and multiple carboxylic esters. chemijournal.com
Hydrolysis
The hydrolysis of azadirachtin is a critical pathway for its degradation in aqueous environments. acs.org The rate of this process is highly dependent on the pH of the solution. tandfonline.com Studies have demonstrated that azadirachtin's disappearance follows pseudo-first-order kinetics, with degradation occurring more rapidly in basic conditions compared to acidic or neutral environments. acs.org
In acidic conditions (pH 4), this compound exhibits relative stability. tandfonline.com For instance, at 20°C, the half-life (DT50) for pure azadirachtin A was found to be 19.2 days at pH 4, which extended to 38.3 days for a formulated version. tandfonline.com As the pH increases to neutral (pH 7), the stability decreases, with reported DT50 values of 12.9 days for the pure compound and 30.5 days for the formulated product. tandfonline.com The degradation is markedly accelerated under alkaline conditions; at pH 10, the half-life plummets to approximately 2 hours. chemijournal.comtandfonline.com Another study observed a hydrolysis half-life of 282 hours (11.75 days) at 25°C in a phosphate buffer at pH 7. nih.gov
Temperature also plays a crucial role in the hydrolysis rate, with higher temperatures accelerating degradation regardless of pH. chemijournal.com The activation energy for the hydrolysis of azadirachtin at pH 7.0 was calculated to be 103 kJ mol⁻¹, with a frequency factor (A) of 2.51 × 10¹⁵ h⁻¹. acs.org
Hydrolysis leads to several molecular changes. chemijournal.com One identified degradation pathway involves the hydrolysis of the acetyl group at the C3 position, yielding a major metabolite known as azadirachtin H. nih.gov At a pH of 2, degradation products with molar masses of 724 g/mol and 688 g/mol have been identified, resulting from the hydrolysis of ester groups and the addition or loss of water molecules. chemijournal.com At a pH between 4 and 5 at room temperature, azadirachtin degrades into two initial forms that are eventually hydrolyzed into a single, more stable product over time. nih.gov
Table 1: Hydrolytic Half-Life (DT50) of this compound at Various pH Levels
| pH | Temperature (°C) | Compound Form | Half-Life (DT50) | Reference |
|---|---|---|---|---|
| 4 | 20 | Pure | 19.2 days | tandfonline.com |
| 4 | 20 | Formulated | 38.3 days | tandfonline.com |
| 7 | 20 | Pure | 12.9 days | tandfonline.com |
| 7 | 20 | Formulated | 30.5 days | tandfonline.com |
| 7 | 25 | Pure (in phosphate buffer) | 11.8 days (282 hours) | nih.gov |
| 10 | Not Specified | Pure or Formulated | ~2 hours | tandfonline.com |
Other Abiotic Degradation Pathways
Beyond hydrolysis, this compound is highly sensitive to other abiotic factors, particularly light (photolysis) and heat (thermolysis). chemijournal.com
Photodegradation: Exposure to sunlight and ultraviolet (UV) light causes rapid degradation of the molecule. chemijournal.comwikipedia.org As a thin film, the half-life of azadirachtin A under UV light (254 nm) has been reported to be as short as 48 minutes. researchgate.netnih.gov Under natural sunlight, its half-life as a thin film is longer, reported as approximately 3.98 days. nih.gov Another study found the degradation half-lives for azadirachtin A and azadirachtin B exposed to sunlight as a thin film were 11.3 hours and 5.5 hours, respectively. chemijournal.comresearchgate.net The primary photoproduct resulting from UV exposure is an isomer where the (E)-2-methylbut-2-enoate ester group is converted into its (Z) configuration. researchgate.net
Thermal Degradation: Temperature significantly impacts the stability of this compound. chemijournal.com In one study, 96-99% of azadirachtin A in emulsifiable concentrates degraded within 14 days when stored at 54±1°C, with half-lives ranging from 1.84 to 4.53 days. nih.gov The solvent used also influences the rate of thermal degradation. For pure azadirachtin stored at 54±1°C for 14 days, decomposition was highest in ethanol (B145695) (62.6%) and lowest in acetonitrile (11.1%). chemijournal.com At higher temperatures, specific transformations occur; for example, at 90°C in methanol, azadirachtin A is converted to 3-acetyl-1-tigloylazadirachtinin, with a half-life of 11.7 hours. chemijournal.com
Table 2: Abiotic Degradation Half-Lives of this compound Under Various Conditions
| Degradation Pathway | Condition | Half-Life | Reference |
|---|---|---|---|
| Photodegradation | UV Light (254 nm), thin film | 48 minutes | researchgate.netnih.gov |
| Photodegradation | Sunlight, thin film | 3.98 days | nih.gov |
| Photodegradation | Sunlight, thin film (Azadirachtin A) | 11.3 hours | chemijournal.comresearchgate.net |
| Photodegradation | Sunlight, thin film (Azadirachtin B) | 5.5 hours | chemijournal.comresearchgate.net |
| Thermal Degradation | 54±1°C (in emulsifiable concentrate) | 1.84 - 4.53 days | nih.gov |
| Thermal Degradation | 50°C (in methanol) | 6.96 days | chemijournal.com |
| Thermal Degradation | 90°C (in methanol) | 11.7 hours | chemijournal.com |
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is the most widely employed technique for the analysis of azadirachtin (B1665905) I due to the compound's non-volatile and thermally labile nature, which makes it unsuitable for direct analysis by Gas Chromatography. researchgate.net Reversed-phase HPLC (RP-HPLC) is the standard approach, offering robust and reproducible separation from other related limonoids present in neem extracts.
HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is the most common method for routine quantification of azadirachtin I. researchgate.net this compound possesses a chromophore that allows for strong UV absorbance, with a maximum absorption typically observed between 210 and 220 nm. japer.inijcrt.org PDA detectors offer the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of acetonitrile and water. ijcrt.org Both isocratic and gradient elution methods have been successfully developed to resolve this compound from other components in complex samples like neem oil and seed extracts. ijcrt.org
Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative to UV/PDA. ELSD is a mass-based detector that can quantify any compound that is less volatile than the mobile phase. wikipedia.orgpeakscientific.com The process involves three stages: nebulization of the column effluent into an aerosol, evaporation of the mobile phase solvent in a heated drift tube, and detection of the resulting analyte particles by measuring the scattered light from a light source. wikipedia.orglcms.cz A key advantage of ELSD is its compatibility with gradient elution without the baseline drift often seen with refractive index detectors, making it suitable for analyzing complex mixtures of natural products. researchgate.net While UV detection is highly sensitive for chromophoric compounds like this compound, ELSD provides a more universal response for semi-volatile and non-volatile analytes, which can be beneficial when co-analyzing other non-chromophoric limonoids. wikipedia.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | Acetonitrile:Water (Gradient) | Acetonitrile:Methanol (B129727):1% Triethylamine pH 4 (60:40:1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 214 nm | 215 nm | 210 nm |
| Reference | ijcrt.org | researchgate.net | japer.in |
For higher sensitivity and unequivocal identification, HPLC is often hyphenated with Mass Spectrometry (MS). HPLC-MS and tandem MS (HPLC-MS/MS) are powerful tools for the analysis of this compound, especially at trace levels in complex matrices such as plant tissues and environmental samples. researchgate.netnih.gov These techniques provide molecular weight and structural information, confirming the identity of the analyte with high certainty.
Common ionization sources used for this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), with ESI generally providing better sensitivity for this compound. nih.gov The coupling of HPLC with high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), allows for accurate mass measurements, further enhancing confidence in identification. nih.gov HPLC-MS/MS methods have been developed for the simultaneous determination of this compound and its related analogues, as well as for studying its degradation products in different environmental conditions. nih.gov The high selectivity of tandem mass spectrometry minimizes interference from matrix components, often allowing for simpler sample preparation procedures. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight, low volatility, and significant thermal instability. researchgate.net At the high temperatures required for GC analysis, the molecule is prone to degradation, leading to inaccurate and unreliable results. chemijournal.com
Theoretically, the volatility of this compound could be increased through chemical derivatization, a process where functional groups (like hydroxyl groups) are converted into less polar, more volatile moieties. However, this approach is not commonly reported or utilized for this compound analysis. The complexity of the molecule, with its multiple reactive sites, makes controlled and reproducible derivatization challenging. Furthermore, the development and widespread adoption of robust and sensitive HPLC and HPLC-MS methods have rendered the complex process of derivatization for GC-MS analysis largely unnecessary. As such, HPLC-based methods remain the industry and research standard for the analysis of this compound.
Spectrophotometric and Immunological Assays for this compound Detection
Beyond chromatographic techniques, other methods have been developed for screening and quantification, though often with lower specificity.
Immunological assays, specifically the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive alternative for quantification. ipp.ptnih.gov An indirect competitive ELISA has been developed for azadirachtin, involving the production of polyclonal antibodies in rabbits. nih.gov The assay is based on the competition between free azadirachtin in the sample and a fixed amount of enzyme-labeled azadirachtin for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of azadirachtin in the sample. This method demonstrates high sensitivity, with a detection range reported from 0.5 to 1,000 parts per billion (ppb) and an inhibitory concentration (IC50) value of 75 ppb. nih.gov A limitation of this specific assay is the potential for cross-reactivity with other closely related azadirachtin derivatives. nih.gov
Advanced Sample Preparation and Matrix Effects in this compound Analysis
The analysis of this compound in various samples, from crude neem extracts to environmental matrices, requires effective sample preparation to remove interfering substances. ipp.pt The choice of extraction and cleanup procedure is critical for obtaining accurate and reproducible results. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijcrt.orgoup.com For oily samples, an initial defatting step using a nonpolar solvent like hexane (B92381) is often employed. nih.gov SPE is a widely used cleanup technique, with various sorbents such as C18, hydrophilic-lipophilic balanced (HLB) polymers, and graphitized carbon black being effective for isolating this compound from complex mixtures. oup.comnih.govscirp.org
When using highly sensitive detection methods like LC-MS, matrix effects can pose a significant challenge. Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. core.ac.uk These effects can lead to significant errors in quantification if not properly addressed. Thorough sample cleanup, such as the use of SPE, is a primary strategy to minimize matrix effects by removing interfering components. researchgate.net Additionally, analytical approaches like the use of matrix-matched calibration standards or the method of standard addition can be employed to compensate for unavoidable matrix effects, ensuring the accuracy of quantitative results. core.ac.uk
Applications of Azadirachtin I in Sustainable Agriculture and Beyond Non Human
Role in Organic Farming Systems and Biopesticide Development
Azadirachtin (B1665905) I is a cornerstone of pest management in organic farming systems. epa.govjournal-innovations.com Its natural origin, biodegradability, and low environmental impact align with the principles of organic agriculture. peptechbio.comresearchgate.net The United States Environmental Protection Agency (EPA) has exempted azadirachtin from residue tolerance requirements for food crop applications, further solidifying its role in organic production. epa.govresearchgate.net
As a biopesticide, azadirachtin is formulated from a renewable resource, the neem tree, which can be grown sustainably. winrock.org It serves as a prime example of a successful botanical pesticide in a growing global market for biopesticides. epa.gov Its use reduces the reliance on synthetic fertilizers and pesticides, contributing to improved soil fertility and reduced nutrient runoff. journal-innovations.com The development of various azadirachtin-based formulations allows for its application through foliar spraying, soil drenching, or seed treatment, providing organic growers with versatile pest control options. peptechbio.com
Veterinary Parasitology Applications (Non-Human Animal Health)
The application of Azadirachtin I extends to the health of non-human animals, where it is used to control various external parasites. parasitipedia.net It is utilized in veterinary medicine, particularly for companion animals like dogs and cats, against pests such as fleas, lice, and flies. parasitipedia.net Its mechanism of action involves disrupting the life cycle of these parasites, leading to a decline in their population over time rather than an immediate kill. parasitipedia.net
Research has demonstrated the efficacy of azadirachtin-containing products against:
Lice: Effective control of biting lice in livestock has been observed, with protection lasting for an extended period. enea.it
Ticks: Azadirachtin can interfere with the feeding and molting of ticks, reduce fecundity, and cause mortality in immature stages. enea.itekt.gr
Nematodes: Studies have indicated that neem leaf powder possesses anthelmintic properties against gastrointestinal strongyles in cattle. nih.govscielo.br
The use of azadirachtin in veterinary applications offers an alternative to synthetic parasiticides, which is particularly relevant in the context of organic livestock production and for managing resistance to conventional treatments. parasitipedia.netekt.gr
Advanced Formulation Technologies for Enhanced Stability and Efficacy
A significant challenge in the commercial use of this compound is its instability. The compound is susceptible to degradation when exposed to sunlight, water, and certain pH levels. parasitipedia.netchemijournal.com To overcome these limitations, advanced formulation technologies have been developed to protect the active ingredient and enhance its performance.
These technologies include:
Microencapsulation and Nanoencapsulation: Enclosing azadirachtin within protective micro- or nanometer-sized capsules. This strategy provides a controlled release of the active ingredient, improves its stability, and increases its efficacy. researchgate.netnih.gov
Emulsion Formulations: Oil-in-water emulsions (EW) have been developed as a safer alternative to solvent-based emulsifiable concentrates (EC), reducing phytotoxicity and environmental concerns. High-shear mixing techniques can create stable emulsions with small droplet sizes that protect azadirachtin from degradation. nih.gov
Use of Stabilizers and Synergists: The addition of botanical stabilizers can significantly reduce the degradation of azadirachtin in aqueous extracts, thereby enhancing its shelf life and bio-efficacy. niscpr.res.in Solvents also play a crucial role, with aprotic and alcoholic solvents providing greater stability than protic solvents like water. chemijournal.comgoogle.com
These advancements in formulation are critical for ensuring that the potent insecticidal properties of this compound are delivered effectively in the field, making it a more reliable and commercially viable biopesticide.
Challenges and Future Research Directions
Elucidation of Remaining Gaps in Azadirachtin (B1665905) I Biosynthesis
While significant progress has been made, the complete biosynthetic pathway of Azadirachtin I remains partially understood. The initial steps involving the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclase are established, and tirucallol is recognized as a key precursor. nih.gov However, the downstream genes and enzymatic steps responsible for converting tirucallol into the highly complex structure of this compound are yet to be fully identified. nih.gov This knowledge gap is a significant hurdle, as understanding the intricate network of reactions is crucial for optimizing its production. nih.gov The biosynthesis involves a complex series of reactions where metabolites act as both substrates and products, catalyzed by a host of enzymes. nih.gov
Recent "omics" approaches, including genomics, transcriptomics, proteomics, and metabolomics, are proving invaluable in unraveling this complexity. nih.gov For instance, studies have identified numerous terpene synthase (TPS) and cytochrome P450 (CYP) genes in Azadirachta indica that are likely involved in terpenoid biosynthesis. nih.gov A notable cluster of these genes on chromosome 13 is believed to be particularly important for azadirachtin synthesis. nih.govresearchgate.net Future research will need to continue integrating these multi-omics datasets to identify and characterize the specific enzymes and regulatory networks that govern the final, intricate steps of this compound formation. nih.gov
Development of Novel, More Potent, and Environmentally Benign this compound Analogues
Despite these synthetic challenges, the knowledge gained from synthetic efforts provides a foundation for creating simplified analogues that retain or enhance the desired biological activity. nih.gov Research is focused on identifying the key structural motifs responsible for its insecticidal action to design more targeted and effective compounds. nih.gov Furthermore, creating analogues with greater stability to light and water would address one of the practical limitations of current azadirachtin-based products. frontiersin.orgnih.gov The development of such analogues could lead to a new generation of biopesticides with improved performance and a wider range of applications in sustainable agriculture. researchgate.net
Advancement in Sustainable Production Methods (e.g., Plant Cell Culture, Synthetic Biology)
The reliance on extracting this compound from neem seeds presents several challenges, including seasonal availability, geographical limitations, and variability in yield and purity. nih.govnih.govkoreascience.kr To overcome these limitations, significant research is being directed towards sustainable and controlled production methods.
Plant Cell Culture:
Callus and Suspension Cultures: In vitro techniques using callus and cell suspension cultures of Azadirachta indica have been explored as a potential alternative for consistent and year-round production of this compound. nih.govkoreascience.krgoogle.com Research has shown that the yield of azadirachtin can be influenced by the source of the explant and the degree of cell differentiation, with redifferentiated callus cultures sometimes showing higher productivity. nih.govresearchgate.net However, the yields from undifferentiated cultures have often been lower than those found in the intact plant. nih.gov
Hairy Root Cultures: Hairy root cultures are also being investigated as they can offer a more stable and differentiated system for secondary metabolite production. nih.gov
Elicitation and Precursor Feeding: The productivity of cell cultures can be enhanced through the use of elicitors and the feeding of biosynthetic precursors, such as sodium acetate (B1210297), to direct metabolic flux towards this compound synthesis. nih.gov
Synthetic Biology:
Heterologous Expression: Advances in synthetic biology offer the exciting prospect of transferring the this compound biosynthetic pathway into microbial hosts like yeast or bacteria. mdpi.com This approach could enable large-scale, industrial fermentation, providing a stable and high-yield source of the compound. mdpi.com
Pathway Engineering: Once the complete biosynthetic pathway is elucidated, synthetic biology tools can be used to engineer the pathway to increase yields or even produce novel analogues with desirable properties. pnas.orgnih.gov This approach has the potential to revolutionize the production of this compound and other complex plant-derived natural products. mdpi.com
Table 1: Comparison of this compound Production Methods
| Production Method | Advantages | Disadvantages |
| Extraction from Neem Seeds | Established and currently the main commercial source. | Seasonal and geographical dependency, variability in yield and purity, potential for contamination. nih.govnih.govkoreascience.kr |
| Plant Cell Culture | Controlled and continuous production, independent of environmental factors, sterile product. koreascience.krgoogle.com | Often lower yields compared to intact plants, culture instability, process optimization required. nih.govkoreascience.kr |
| Synthetic Biology | Potential for high-yield, scalable, and cost-effective production in microbial hosts, ability to produce novel analogues. pnas.orgmdpi.com | Requires complete elucidation of the biosynthetic pathway, complex genetic engineering. nih.gov |
In-depth Understanding of Resistance Development Mechanisms in Target Pests at Molecular Level
While this compound's multi-target mode of action is thought to slow the development of resistance, it is not immune to this evolutionary pressure. nih.govacs.org Understanding the molecular mechanisms by which insects may develop resistance is crucial for the long-term sustainability of azadirachtin-based pesticides. nih.gov
Studies have shown that resistance can be polygenic in nature. nih.gov Potential mechanisms of resistance include:
Metabolic Detoxification: Increased activity of detoxification enzymes, such as glutathione-S-transferases and esterases, can play a significant role in metabolizing and neutralizing the compound. nih.govresearchgate.net
Target Site Modification: Alterations in the molecular targets of this compound, such as actin, could reduce its binding affinity and efficacy. researchgate.net
Reduced Penetration and Sequestration: Changes in the insect's cuticle or transport mechanisms could limit the amount of this compound reaching its target sites.
Laboratory selection experiments have successfully developed azadirachtin-resistant strains of insects like Drosophila melanogaster, providing valuable models for studying these mechanisms. nih.gov Interestingly, such resistance often comes with significant fitness costs for the insect, such as developmental delays and reduced fecundity, which may help to slow the spread of resistance in the field. nih.gov Future research should focus on identifying the specific genes and mutations responsible for resistance to develop effective resistance management strategies. frontiersin.orgnih.gov
Exploration of New Biological Activities and Applications (Non-Human)
Beyond its well-established insecticidal properties, this compound and related limonoids from the neem tree possess a broad spectrum of other biological activities that warrant further investigation for non-human applications. nih.govnih.gov
Antifungal and Antibacterial Activity: Neem extracts have demonstrated activity against various fungal and bacterial pathogens, suggesting potential applications in agriculture for controlling plant diseases. nih.gov
Nematicidal Activity: Azadirachtin has shown efficacy against plant-parasitic nematodes, offering a potential bio-nematicide for crop protection. theeurekamoments.com
Antiviral Activity: The potential of azadirachtin to inhibit the replication of certain viruses has been explored, including the dengue virus. nih.gov
Activity against Ectoparasites: Azadirachtin has been shown to be effective against ectoparasites that infect fish, indicating a possible application in aquaculture. nih.gov
Further research is needed to isolate and identify the specific compounds responsible for these activities and to determine their efficacy and safety for these new applications. Exploring the synergistic effects of this compound with other natural compounds from neem could also lead to the development of broad-spectrum biopesticides and other valuable bio-based products. nih.gov
Q & A
Q. What are the standard methodologies for extracting and identifying azadirachtin I from neem tissues?
this compound extraction typically involves solvent partitioning and crystallization. Neem seeds or leaves are crushed and subjected to aqueous extraction, followed by organic solvent partitioning (e.g., ethyl acetate or methanol) to isolate the tetranortriterpenoid fraction. The organic phase is concentrated, and this compound is crystallized under controlled conditions. Identification relies on TLC, HPLC (retention time ~6.0 min), and spectral techniques (NMR, MS) to confirm structural features like the decalin and furanolactone moieties . Challenges include co-elution with structurally similar compounds, necessitating advanced chromatographic validation .
Q. How is this compound quantified in plant extracts, and what analytical validation steps are critical?
Reverse-phase HPLC with UV detection (210–220 nm) is the gold standard. Calibration curves using purified this compound standards are essential, with inter-day precision (RSD <5%) and spike-recovery tests (80–120%) to validate accuracy. Matrix effects from neem oils or triterpenoids require sample cleanup via solid-phase extraction (C18 columns). Confirmation via LC-MS/MS (e.g., MRM transitions m/z 743→m/z 567) enhances specificity .
Advanced Research Questions
Q. What experimental design strategies optimize this compound biosynthesis in in vitro cultures?
Plackett-Burman and response surface methodologies (RSM) are used to screen critical factors (e.g., nutrient concentrations, elicitors). For example, Srivastava et al. increased azadirachtin accumulation by 68% in hairy root cultures by optimizing sucrose (3% w/v) and phosphate levels using a Plackett-Burman design. Metabolomic profiling (GC-MS, UPLC-QTOF) identifies rate-limiting enzymatic steps (e.g., squalene synthase activity) for targeted genetic engineering .
Q. How can researchers resolve contradictions in this compound bioactivity data across insect models?
Bioactivity variability (e.g., LC₅₀ differences in Spodoptera vs. Aedes) often stems from differential metabolism or receptor binding. Methodological solutions include:
Q. What advanced spectral techniques address ambiguities in this compound structural characterization?
Contradictions in NMR assignments (e.g., C-11 vs. C-12 oxidation states) are resolved through:
Q. How can researchers mitigate batch-to-batch variability in this compound isolation from natural sources?
Variability arises from seasonal fluctuations in neem metabolite profiles. Solutions include:
- Pre-processing protocols (lyophilization, controlled storage to stabilize precursors).
- Chemometric tools (PCA, PLS-DA) to correlate environmental factors (soil pH, rainfall) with azadirachtin yield.
- Developing inducible transgenic plant lines for consistent production .
Methodological Notes
- Data Reproducibility : Always report solvent ratios, column specifications (e.g., C18, 5 µm, 250 mm), and MS ionization parameters to enable cross-lab validation .
- Ethical Compliance : For field studies, ensure compliance with the Nagoya Protocol for access and benefit-sharing of neem genetic resources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
